molecular formula C15H16O5S B7496651 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate

Cat. No. B7496651
M. Wt: 308.4 g/mol
InChI Key: CHXCQZAFHQBKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate, also known as MMBS, is a sulfonate compound that has been widely used in scientific research. MMBS is a versatile compound that has been used in various applications, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate binds to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins due to its hydrophobic nature and the presence of a sulfonate group, which can form hydrogen bonds with amino acid residues in proteins. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to have a variety of biochemical and physiological effects. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has also been shown to modulate the activity of ion channels, such as the nicotinic acetylcholine receptor. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has several advantages for lab experiments. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is a fluorescent probe, making it easy to detect and quantify. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins, making it an ideal tool for studying protein-ligand interactions. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is also stable and can be stored for long periods of time.
However, there are also limitations to the use of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate in lab experiments. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a relatively low quantum yield, which can limit its sensitivity in some applications. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Future Directions

For the use of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate include the development of new drugs and the study of protein dynamics.

Synthesis Methods

The synthesis of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate involves the reaction of 4-methoxyphenol with 3-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain pure 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate.

Scientific Research Applications

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has a high binding affinity for proteins, making it an ideal tool for studying protein structure and function. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has been used to study the binding of proteins to ligands, such as drugs and other small molecules. 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has also been used to study protein-protein interactions and protein-nucleic acid interactions.

properties

IUPAC Name

(4-methoxyphenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-11-10-14(8-9-15(11)19-3)21(16,17)20-13-6-4-12(18-2)5-7-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXCQZAFHQBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.